5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid
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Overview
Description
5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid is a compound that features a nicotinic acid moiety substituted with a 3,5-dimethylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid typically involves the formation of the isoxazole ring followed by its attachment to the nicotinic acid moiety. One common method involves the cyclization of appropriate precursors to form the isoxazole ring, which is then coupled with nicotinic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring or the nicotinic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinic acid derivatives and isoxazole-containing molecules. Examples are:
- 3,5-Dimethylisoxazole
- Nicotinic acid
- Isoxazole derivatives with various substitutions
Uniqueness
What sets 5-(3,5-Dimethylisoxazol-4-YL)nicotinic acid apart is its unique combination of the nicotinic acid and 3,5-dimethylisoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1261996-34-2 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(7(2)16-13-6)8-3-9(11(14)15)5-12-4-8/h3-5H,1-2H3,(H,14,15) |
InChI Key |
LQCQPYRUELVZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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